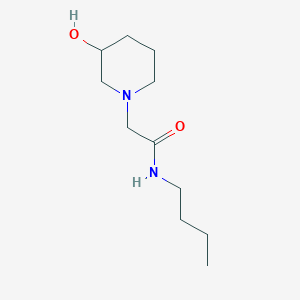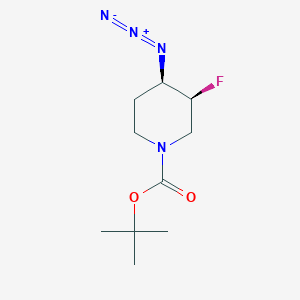
(E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is the low fidelity DNA polymerase Theta (Pol) . This enzyme plays a crucial role in DNA repair and replication, particularly in BRCA-deficient tumors .
Mode of Action
This compound acts as an inhibitor of DNA polymerase Theta . By binding to this enzyme, it prevents the enzyme from performing its function in DNA repair and replication. This leads to a synthetic-lethal antitumor strategy in BRCA-deficient tumors .
Biochemical Pathways
The inhibition of DNA polymerase Theta affects the DNA repair pathway, particularly in BRCA-deficient cells . This leads to an accumulation of DNA damage in these cells, resulting in cell death and a reduction in tumor growth .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable . The compound exhibits significant antiproliferative properties in DNA repair-compromised cells . .
Result of Action
The result of the action of this compound is a significant reduction in the proliferation of DNA repair-compromised cells . This is due to the synthetic-lethal effect it has in BRCA-deficient tumors .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of BRCA deficiencies . .
Biochemical Analysis
Biochemical Properties
(E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of low fidelity DNA polymerase Theta (Pol θ). This enzyme is involved in DNA repair processes, and its inhibition by this compound has been shown to be an effective antitumor strategy in BRCA-deficient tumors . The compound interacts with the enzyme by binding to its active site, thereby preventing the enzyme from performing its function. This interaction is highly specific and results in significant antiproliferative properties in DNA repair-compromised cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In DNA repair-compromised cells, the compound induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly those involved in DNA damage response and repair. The compound has been shown to downregulate the expression of genes involved in these pathways, leading to reduced cellular metabolism and increased sensitivity to DNA-damaging agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a specific mechanism of action. The compound binds to the active site of DNA polymerase Theta, inhibiting its activity and preventing DNA repair . This inhibition leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis. Additionally, the compound has been shown to modulate gene expression by downregulating the transcription of genes involved in DNA repair and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its antiproliferative properties and continues to induce cell cycle arrest and apoptosis in DNA repair-compromised cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis in BRCA-deficient tumors without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to DNA repair and cell survival. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . Specifically, the compound inhibits DNA polymerase Theta, resulting in the accumulation of DNA damage and activation of apoptosis pathways . Additionally, the compound has been shown to affect the expression of genes involved in metabolic processes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed throughout the cytoplasm and nucleus . It has been shown to accumulate in DNA repair foci, where it exerts its inhibitory effects on DNA polymerase Theta . The compound’s distribution is influenced by its chemical properties, including its hydrophilicity and molecular weight .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA polymerase Theta and other DNA repair proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to the nucleus . Within the nucleus, the compound accumulates in DNA repair foci, where it inhibits DNA repair and induces apoptosis . The subcellular localization of the compound is critical for its function and effectiveness in inhibiting DNA repair .
Properties
IUPAC Name |
(E)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-5-6-3-9(4-6)7(11)1-2-8(12)13/h1-2,6,10H,3-5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZZIBYEIFNDJE-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)


![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)






amine](/img/structure/B1488315.png)
